Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate
Overview
Description
Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. It is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. This compound has garnered interest due to its diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 5-amino-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazides using tosyl chloride and pyridine . Another method employs PhI(OAc)2 (PIDA) as an oxidant for intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PIDA and reducing agents specific to the desired transformation. Conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups to the oxadiazole ring .
Scientific Research Applications
Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of potassium 5-amino-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate: This compound is similar in structure but has a methyl group instead of an amino group.
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate: This compound has an ethyl ester group instead of a potassium salt.
Uniqueness
Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amino group enhances its reactivity and potential for forming hydrogen bonds, making it particularly useful in medicinal chemistry .
Biological Activity
Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Antimicrobial Activity
Oxadiazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit a wide spectrum of activity against various pathogens:
- Antibacterial : Studies have shown that oxadiazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have been reported to have low minimum inhibitory concentration (MIC) values against strains like Staphylococcus aureus and Escherichia coli .
- Antifungal : The antifungal activity of these compounds has also been explored, with promising results against fungi such as Candida albicans and Aspergillus niger .
- Antitubercular : Some oxadiazole derivatives have shown efficacy in inhibiting Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Various studies have highlighted its effectiveness against multiple cancer cell lines:
- Cell Line Studies : The compound has been tested against several human cancer cell lines, including colon (HCT-116), breast (MCF7), and prostate (PC-3) cancers. Results indicate significant cytotoxic effects with IC50 values ranging from micromolar to sub-micromolar concentrations .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell survival .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Compounds in this class have shown moderate inhibition of acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases such as Alzheimer's .
- Other Enzymes : The compound exhibits inhibitory activity against various enzymes involved in metabolic pathways, contributing to its therapeutic versatility .
Study 1: Antimicrobial Efficacy
In a recent study published in Pharmaceuticals, researchers synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antimicrobial activities. This compound was among the tested compounds and showed promising results against both bacterial and fungal strains. The study concluded that modifications to the oxadiazole structure could enhance antimicrobial potency .
Study 2: Anticancer Activity
A comprehensive evaluation of various oxadiazole derivatives was conducted to assess their anticancer properties. This compound demonstrated significant cytotoxicity against a panel of cancer cell lines. The study reported IC50 values as low as 0.67 µM against prostate cancer cells and highlighted its potential as a lead compound for further development .
Table 1: Biological Activities of this compound
Properties
IUPAC Name |
potassium;5-amino-1,3,4-oxadiazole-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O3.K/c4-3-6-5-1(9-3)2(7)8;/h(H2,4,6)(H,7,8);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQFWGVMVLNSRI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)N)C(=O)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2KN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2174001-64-8 | |
Record name | potassium 5-amino-1,3,4-oxadiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.